molecular formula C23H23ClN2O2 B2844905 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 849910-46-9

4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Numéro de catalogue B2844905
Numéro CAS: 849910-46-9
Poids moléculaire: 394.9
Clé InChI: TUJIEVQVCXOISI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is associated with the class of organic compounds known as benzenesulfonamides . It has been studied in the context of its potential as an inhibitor of the aldo-keto reductase enzyme AKR1C3 . This enzyme is of interest as a potential target for drugs for leukemia and hormone-related cancers .


Synthesis Analysis

The compound has been prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process results in potent and very isoform-selective inhibitors of AKR1C3 .


Molecular Structure Analysis

The structure-activity relationships of this compound are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site . This shows hydrogen bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include palladium-catalysed coupling . Further details about the specific reactions involved in the synthesis of this compound are not available in the retrieved data.

Applications De Recherche Scientifique

Anti-proliferative Activities

Studies have focused on the synthesis and evaluation of chromene and quinoline derivatives, including those with piperazine moieties, for their potential anti-proliferative effects against cancer cell lines. For instance, compounds have been synthesized to target estrogen receptor binding and have shown significant cytotoxic activities against human breast cancer and kidney cells. These activities are linked to the structural features of the compounds, with molecular docking studies revealing good binding affinity to proteins involved in cancer progression (Parveen et al., 2017).

Antimicrobial Activities

Some derivatives have been synthesized and tested for their antimicrobial properties. For example, triazole derivatives bearing piperazine amide moiety have been investigated for their potential to combat various bacterial and fungal strains. The findings indicate that certain compounds possess good to moderate activities against the tested microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anticonvulsant Activities

Research into the therapeutic applications of these compounds has also extended to the evaluation of their anticonvulsant properties. Derivatives have been synthesized and assessed in vivo for their ability to protect against seizures, demonstrating potential use in the treatment of epilepsy and related disorders (Aytemir et al., 2004).

Receptor Interactions

Further studies have explored the interaction of similar compounds with specific receptors, such as dopamine D4 receptors, suggesting applications in the treatment of psychiatric disorders. The development of sensitive assays for these compounds in biological matrices supports their potential as therapeutic agents, with research detailing their pharmacokinetics and binding characteristics (Chavez-Eng et al., 1997).

Mécanisme D'action

The compound acts as a potent and selective inhibitor of the type 5 17-beta-hydroxysteroid dehydrogenase (AKR1C3) . The mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Propriétés

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c24-19-5-2-6-20(14-19)26-9-7-25(8-10-26)15-18-13-23(27)28-22-12-17-4-1-3-16(17)11-21(18)22/h2,5-6,11-14H,1,3-4,7-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJIEVQVCXOISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.